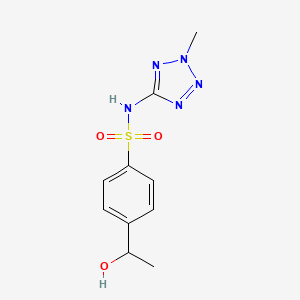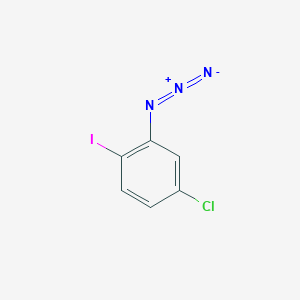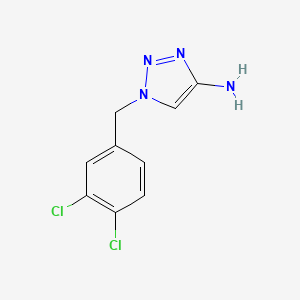
1-(3,4-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
準備方法
The synthesis of 1-(3,4-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzyl bromide and sodium azide.
Reaction Conditions: The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Cycloaddition Reaction: The key step involves a cycloaddition reaction between the azide and an alkyne to form the triazole ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
1-(3,4-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(3,4-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(3,4-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
1-(3,4-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:
1-(3,4-Dichlorobenzyl)piperazine: This compound has a similar benzyl group but differs in its core structure.
3,4-Dichlorobenzyl bromide: This compound is a precursor in the synthesis of the triazole derivative.
Dichlorobenzyl alcohol: This compound shares the dichlorobenzyl group but has different functional properties.
The uniqueness of this compound lies in its triazole ring, which imparts specific chemical and biological properties not found in the other compounds.
特性
分子式 |
C9H8Cl2N4 |
|---|---|
分子量 |
243.09 g/mol |
IUPAC名 |
1-[(3,4-dichlorophenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H8Cl2N4/c10-7-2-1-6(3-8(7)11)4-15-5-9(12)13-14-15/h1-3,5H,4,12H2 |
InChIキー |
MAEFZTQFVJMAGM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CN2C=C(N=N2)N)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



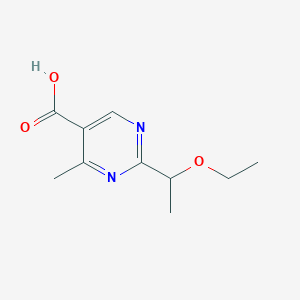
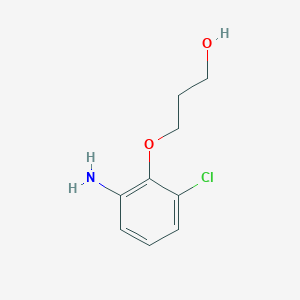
![7-Thia-4-azaspiro[2.5]octanehydrochloride](/img/structure/B13629231.png)

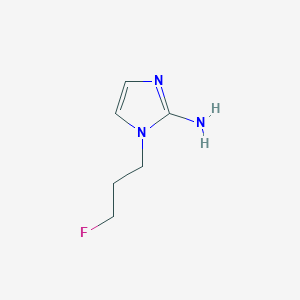
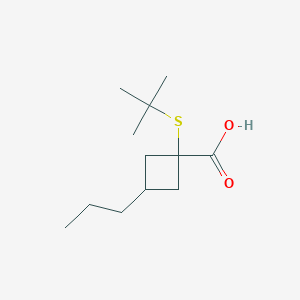

![5-Amino-1-[(5-chlorothiophen-2-YL)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13629274.png)
